3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile
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Overview
Description
3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile is an organic compound characterized by the presence of a dioxolane ring, a cyclohexene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is catalyzed by either Brönsted or Lewis acids. The cyclohexene ring is introduced through a series of cyclization reactions, and the nitrile group is added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the dioxolane ring.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can be used to modify the nitrile group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminium hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or toluene .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield amines or alcohols .
Scientific Research Applications
3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the nitrile group can participate in nucleophilic addition reactions . The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1,3-Dioxane: Contains a six-membered ring with two oxygen atoms, similar to the dioxolane ring.
Ethylene carbonate: A cyclic carbonate with structural similarities to the dioxolane ring.
Uniqueness
3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile is unique due to the combination of its dioxolane ring, cyclohexene ring, and nitrile group. This combination of structural features provides a versatile platform for various chemical reactions and applications in scientific research .
Properties
CAS No. |
87943-82-6 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-[1-(1,3-dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile |
InChI |
InChI=1S/C13H19NO2/c1-11-5-2-3-6-13(11,7-4-8-14)12-15-9-10-16-12/h2-3,11-12H,4-7,9-10H2,1H3 |
InChI Key |
JFYNHCFFUHTJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1(CCC#N)C2OCCO2 |
Origin of Product |
United States |
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